molecular formula C4H11NO3S2 B15342435 1-BUTANETHIOL, 4-AMINO-, HYDROGEN SULFATE (ester) CAS No. 21679-16-3

1-BUTANETHIOL, 4-AMINO-, HYDROGEN SULFATE (ester)

Cat. No.: B15342435
CAS No.: 21679-16-3
M. Wt: 185.3 g/mol
InChI Key: WMKNOQCAEUTEEI-UHFFFAOYSA-N
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Description

1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is an organosulfur compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) typically involves the sulfation of 4-amino-1-butanethiol. One common method is the reaction of 4-amino-1-butanethiol with sulfur trioxide or chlorosulfonic acid under controlled conditions to form the hydrogen sulfate ester. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butanethiol, 4-amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanethiol, 4-amino-, hydrogen sulfate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of sulfation processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butanethiol, 4-amino-, hydrogen sulfate (ester) involves its interaction with various molecular targets and pathways. The sulfhydryl group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanethiol, 4-amino-, hydrogen sulfate (ester) is unique due to the combination of its sulfhydryl, amino, and sulfate groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

21679-16-3

Molecular Formula

C4H11NO3S2

Molecular Weight

185.3 g/mol

IUPAC Name

1-amino-4-sulfosulfanylbutane

InChI

InChI=1S/C4H11NO3S2/c5-3-1-2-4-9-10(6,7)8/h1-5H2,(H,6,7,8)

InChI Key

WMKNOQCAEUTEEI-UHFFFAOYSA-N

Canonical SMILES

C(CCSS(=O)(=O)O)CN

Origin of Product

United States

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